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Compound of Interest

Compound Name: Pentaerythritol tetrabenzoate

Cat. No.: B1581646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for pentaerythritol tetrabenzoate. The information

presented herein is intended to support researchers and professionals in the fields of materials

science, polymer chemistry, and drug development in the characterization and analysis of this

compound.

Introduction to Pentaerythritol Tetrabenzoate
Pentaerythritol tetrabenzoate, with the chemical formula C₃₃H₂₈O₈ and CAS number 4196-

86-5, is the ester of pentaerythritol and benzoic acid.[1][2] It is a white to cream-colored

crystalline powder.[3] This compound finds applications as a plasticizer, in adhesives, coatings,

and in the formulation of various polymers. A thorough understanding of its spectroscopic

properties is crucial for quality control, structural elucidation, and the development of new

applications.

Spectroscopic Data
The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for

pentaerythritol tetrabenzoate. The data is summarized in clear, tabular formats for ease of

reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹H NMR spectrum of pentaerythritol tetrabenzoate, typically recorded in deuterated

chloroform (CDCl₃), reveals characteristic signals corresponding to the aromatic and methylene

protons in the molecule.

Chemical Shift (ppm) Multiplicity Assignment

~8.01 m
Aromatic protons (ortho to

C=O)

~7.55 m
Aromatic protons (para to

C=O)

~7.39 m
Aromatic protons (meta to

C=O)

~4.72 s Methylene protons (-CH₂-)

m = multiplet, s = singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon framework of

pentaerythritol tetrabenzoate. The chemical shifts are indicative of the different carbon

environments within the molecule.

Chemical Shift (ppm) Assignment

~166 Carbonyl carbon (C=O)

~133 Aromatic carbon (para)

~130 Aromatic carbon (ipso)

~129.5 Aromatic carbons (ortho)

~128.5 Aromatic carbons (meta)

~65 Methylene carbons (-CH₂-)

~45 Quaternary carbon
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Infrared (IR) Spectroscopy
The IR spectrum of pentaerythritol tetrabenzoate highlights the key functional groups present

in the molecule. The spectrum is typically acquired using a KBr pellet or as a Nujol mull.

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2970 Medium Aliphatic C-H stretch

~1720 Strong C=O (ester) stretch

~1600, ~1450 Medium C=C (aromatic) stretch

~1270 Strong C-O (ester) stretch

~710 Strong
Aromatic C-H bend (out-of-

plane)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented in this

guide.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of pentaerythritol tetrabenzoate for ¹H NMR (or 50-100 mg

for ¹³C NMR) into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently agitate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.
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Instrument Parameters:

Spectrometer: 400 MHz (or higher field) NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

¹H NMR:

Pulse sequence: Standard single-pulse sequence.

Number of scans: 16-32

Relaxation delay: 1-2 seconds

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse sequence.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Identify the peak positions in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy (KBr Pellet Method)
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Sample Preparation:

Place a small amount (1-2 mg) of finely ground pentaerythritol tetrabenzoate powder into

an agate mortar.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

Gently mix the powders with a pestle, then grind thoroughly to create a fine, homogeneous

mixture.

Transfer a portion of the mixture into a pellet press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Accessory: Transmission sample holder.

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and insert it into the spectrometer.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of pentaerythritol
tetrabenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Pentaerythritol Tetrabenzoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581646#spectroscopic-data-of-pentaerythritol-
tetrabenzoate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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